
2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene is an organic compound characterized by a naphthalene core substituted with a cyclohexylidenemethyl group and an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene typically involves the following steps:
Formation of the Cyclohexylidenemethyl Intermediate: This step involves the reaction of cyclohexanone with a suitable aldehyde under basic conditions to form the cyclohexylidenemethyl intermediate.
Ethynylation: The intermediate is then subjected to ethynylation using ethynylating agents such as acetylene gas or ethynyl lithium under controlled conditions to introduce the ethynyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents, solvents like dichloromethane or toluene.
Major Products:
Oxidation Products: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives with ethyl groups.
Substitution Products: Substituted naphthalene derivatives with various functional groups.
Applications De Recherche Scientifique
2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The specific pathways affected by the compound depend on its structural features and the nature of its interactions with molecular targets. These pathways may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
2-(Cyclohexylidenemethyl)-1-ethynylbenzene: Similar structure but with a benzene core instead of a naphthalene core.
2-(Cyclohexylidenemethyl)-1-ethynylphenanthrene: Similar structure but with a phenanthrene core.
Uniqueness: 2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to its benzene and phenanthrene analogs
Propriétés
Numéro CAS |
819871-42-6 |
|---|---|
Formule moléculaire |
C19H18 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
2-(cyclohexylidenemethyl)-1-ethynylnaphthalene |
InChI |
InChI=1S/C19H18/c1-2-18-17(14-15-8-4-3-5-9-15)13-12-16-10-6-7-11-19(16)18/h1,6-7,10-14H,3-5,8-9H2 |
Clé InChI |
LEEMLJHXJGRDJO-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CC2=CC=CC=C21)C=C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


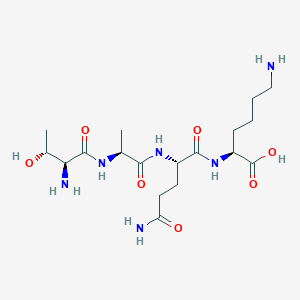
![1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)](/img/structure/B15159893.png)

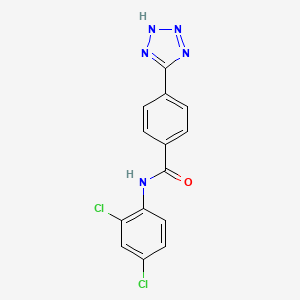

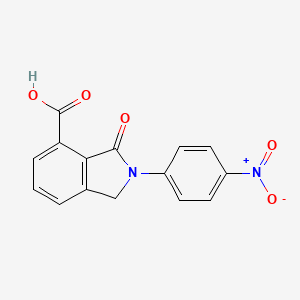
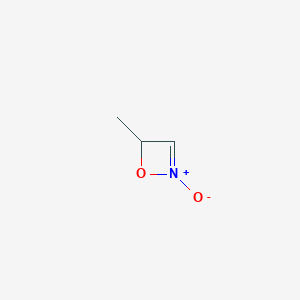
![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
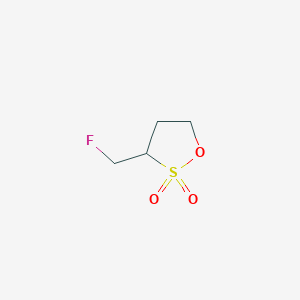
![4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol](/img/structure/B15159943.png)
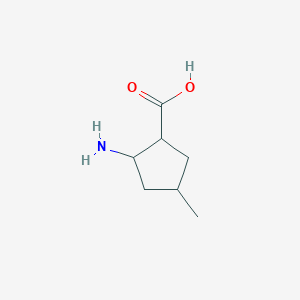
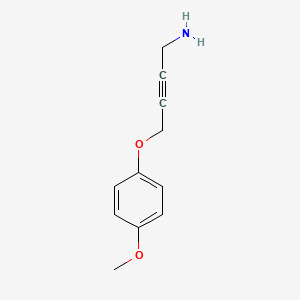
![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)
